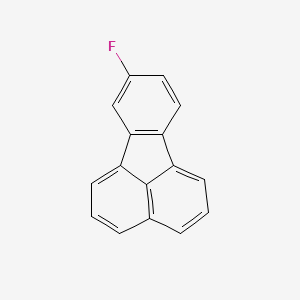

8-Fluorofluoranthene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Fluorofluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). The compound is characterized by the substitution of a fluorine atom at the eighth position of the fluoranthene molecule. Fluoranthene itself is known for its interesting photophysical and fluorescence properties, and the addition of a fluorine atom can further enhance these properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorofluoranthene typically involves the fluorination of fluoranthene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the highly reactive nature of fluorine .

Chemical Reactions Analysis

Types of Reactions: 8-Fluorofluoranthene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluoranthene quinones.

Reduction: Reduction reactions can convert it to dihydrofluoranthene derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various fluoranthene derivatives with altered photophysical properties, which can be useful in materials science and organic electronics .

Scientific Research Applications

Chemical Applications

-

Building Block for Synthesis :

- 8-Fluorofluoranthene serves as a precursor in the synthesis of more complex polycyclic aromatic compounds. Its unique structure allows chemists to explore new chemical pathways and reactions, facilitating the development of novel materials.

-

Fluorination Reactions :

- The compound is utilized in fluorination reactions to introduce fluorine into other organic molecules, enhancing their stability and reactivity. This property is particularly beneficial in the development of pharmaceuticals and agrochemicals.

Biological Applications

-

Fluorescent Probes :

- Due to its strong fluorescence properties, this compound is employed as a fluorescent probe in biological imaging. It can be used to label biomolecules, allowing researchers to visualize cellular processes in real-time.

-

Diagnostic Tools :

- Ongoing research is investigating the potential of this compound as a diagnostic tool in medical applications. Its fluorescence can be harnessed for detecting specific biomarkers associated with diseases.

Medical Applications

-

Photodynamic Therapy :

- The compound's ability to absorb and emit light makes it a candidate for photodynamic therapy, where it may be used to target and destroy cancer cells selectively when activated by light.

-

Drug Delivery Systems :

- Research is exploring its incorporation into drug delivery systems that utilize its photophysical properties to release therapeutic agents at targeted sites within the body.

Industrial Applications

-

Organic Electronics :

- This compound is significant in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its enhanced fluorescence improves the efficiency and performance of these devices.

-

Material Science :

- The compound's properties are also being investigated for use in advanced materials that require specific optical characteristics, such as sensors and coatings.

Case Study 1: Fluorescent Imaging in Cell Biology

- Researchers utilized this compound as a fluorescent probe to study cellular dynamics in live cells. The results demonstrated enhanced imaging capabilities compared to traditional fluorescent markers, allowing for better resolution and tracking of cellular processes over time.

Case Study 2: Development of OLEDs

- A collaborative study focused on incorporating this compound into OLED structures. The findings indicated that devices using this compound exhibited improved brightness and efficiency, paving the way for more effective lighting solutions.

Mechanism of Action

The mechanism of action of 8-Fluorofluoranthene primarily involves its interaction with light. The fluorine atom enhances the compound’s ability to absorb and emit light, making it highly fluorescent. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved are related to its photophysical interactions with other molecules .

Comparison with Similar Compounds

Fluoranthene: The parent compound without the fluorine substitution.

Pyrene: A structural isomer of fluoranthene with similar properties but different stability.

Benzo[a]pyrene: Another PAH with different substitution patterns and properties

Uniqueness: 8-Fluorofluoranthene is unique due to the presence of the fluorine atom, which significantly enhances its fluorescence properties compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high sensitivity and specificity in fluorescence .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-Fluorofluoranthene, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves halogenation of fluoranthene using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Optimization requires monitoring reaction parameters (temperature, solvent polarity) via HPLC or GC-MS to track intermediates. Conflicting yield reports (e.g., 45–70%) may arise from impurities in starting materials; purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be resolved?

- Methodological Answer : Use 19F NMR to confirm fluorination (δ = -120 to -150 ppm) and UV-Vis spectroscopy (λ~340 nm) for π-π* transitions. Discrepancies in spectral data (e.g., shifted peaks) may stem from solvent effects or residual moisture; replicate analyses under anhydrous conditions are advised. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What are the established protocols for assessing this compound’s acute toxicity in environmental studies?

- Methodological Answer : Follow OECD Test Guideline 423 for acute oral toxicity in rodent models. Prepare stock solutions in DMSO (≤0.1% v/v) to avoid solvent interference. Conflicting LD50 values may arise from metabolic variability; use at least three biological replicates and statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Advanced Research Questions

Q. How do substituent positions influence this compound’s photochemical stability compared to other fluorinated PAHs?

- Methodological Answer : Conduct controlled UV irradiation experiments (254–365 nm) in quartz cells, monitoring degradation via GC-MS. Compare quantum yields with non-fluorinated fluoranthene or 3-Fluorofluoranthene. Contradictory stability reports (e.g., enhanced vs. reduced) may reflect solvent-dependent excited-state behavior; use time-resolved fluorescence spectroscopy to clarify mechanisms .

Q. What computational methods best predict this compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices and local softness. Validate predictions with experimental nitration (HNO3/H2SO4) or bromination (Br2/FeBr3) outcomes. Address discrepancies between theoretical and experimental regioselectivity by including solvation models (e.g., PCM) in simulations .

Q. How does this compound interact with cytochrome P450 enzymes, and what analytical approaches detect its metabolites?

- Methodological Answer : Incubate with human liver microsomes (HLMs) and NADPH, then extract metabolites using SPE (C18 cartridges). Analyze via LC-QTOF-MS in positive-ion mode. Conflicting metabolite profiles may arise from enzyme polymorphisms; use recombinant CYP isoforms (e.g., CYP1A1, CYP3A4) to isolate pathways .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on this compound’s environmental persistence in soil vs. aquatic systems?

- Methodological Answer : Perform parallel microcosm studies under standardized OECD 307 (soil) and 308 (water-sediment) conditions. Quantify half-lives via LC-MS/MS and model degradation kinetics using first-order or biphasic fits. Discrepancies often stem from microbial diversity; conduct 16S rRNA sequencing to correlate degradation rates with microbial consortia .

Q. What strategies reconcile discrepancies in this compound’s reported solubility across different solvents?

- Methodological Answer : Use shake-flask method with saturation concentrations measured via UV-Vis. Account for solvent polarity (log P) and hydrogen-bonding capacity. Conflicting data (e.g., solubility in DMSO vs. hexane) may reflect metastable polymorphs; confirm crystalline form via XRD pre- and post-solubility testing .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer : Document all synthetic steps, including batch-specific impurities (e.g., via GC-MS chromatograms). Deposit raw spectral data in repositories like Zenodo. For peer review, provide detailed Supplementary Information (SI) with NMR integration values and HRMS spectra .

Q. How can researchers ethically validate this compound’s bioactivity without redundant animal testing?

- Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Use predictive toxicogenomics databases (e.g., EPA CompTox) to cross-reference structural analogs. Only proceed to in vivo models after robust in vitro evidence .

Properties

CAS No. |

21454-73-9 |

|---|---|

Molecular Formula |

C16H9F |

Molecular Weight |

220.24 g/mol |

IUPAC Name |

8-fluorofluoranthene |

InChI |

InChI=1S/C16H9F/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9H |

InChI Key |

AJLDSCGXUVXSIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.